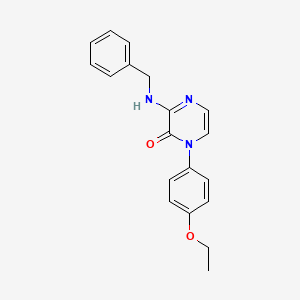

![molecular formula C11H11N5S2 B2534540 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 893785-20-1](/img/structure/B2534540.png)

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with a molecular formula of C12H11N5S2 . It is a derivative of thienopyridine, a class of compounds known for their diverse biological activity .

Synthesis Analysis

The synthesis of similar compounds involves a cascade deacylation/alkylation reaction of 3-aminothieno[2,3-b]pyridine ketones . The amino ketones are synthesized by the reaction of 4,6-disubstituted 2-thioxopyridine-3-carbonitriles with phenacyl bromides under Thorpe–Ziegler cyclization conditions .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 3-amino-2-benzoylthienopyridines have been used to obtain fused 1,4-diazepinone and pyridothienopyrrole derivatives . The reaction outcome depends on the nature of the substituent in position 2 .Scientific Research Applications

Antimicrobial Activities

Antimicrobial Properties : Compounds derived from 1,2,4-triazoles, including those related to the specified chemical, have been reported to possess antimicrobial properties. The antimicrobial activity study revealed that these compounds generally show good or moderate activity against various microbes (Bayrak et al., 2009).

Antibacterial and Antifungal Applications : Various novel compounds synthesized with a 1,2,4-triazole structure demonstrated promising antibacterial and antifungal activities. This includes derivatives of the compound , which showed activity against both gram-positive and gram-negative bacteria and various fungi (Patel et al., 2015).

Corrosion Inhibition

- Corrosion Inhibition : Schiff's bases of pyridyl substituted triazoles, which are structurally similar to the specified chemical, have been investigated as effective corrosion inhibitors for mild steel in hydrochloric acid solution. The studies suggest a mixed-mode of corrosion inhibition and highlight the importance of molecular structure in determining efficiency (Ansari et al., 2014).

Catalytic Activity

- Catalytic Activity in Semiconductors : Novel ruthenium(II) complexes containing ligands structurally related to the target compound were synthesized and characterized. These complexes exhibited significant catalytic activity for the transfer hydrogenation of acetophenone, demonstrating potential applications in semiconductor technology (Şerbetçi, 2013).

Pharmacological Studies

Anticancer Properties : Mannich and Schiff bases containing 1,2,4-triazole and 1,3,4-oxadiazole nucleus were synthesized and evaluated for their pharmacological properties. Several of these compounds, closely related to the specified chemical, showed significant anticancer activity against various cancer cell lines (Ceylan, 2016).

Anti-inflammatory Activity : Pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated for their anti-inflammatory activity. Some compounds in this category were found to be effective as anti-inflammatory agents (Toma et al., 2017).

Future Directions

Mechanism of Action

Target of Action

Thieno[2,3-b]pyridine derivatives have been reported to have potential in the treatment of central nervous system diseases and as C-terminal hydrolase L1 (UCH-L1) inhibitors . They are also promising for the design of antimicrobial and antitumor agents .

Mode of Action

It is known that thieno[2,3-b]pyridine derivatives can undergo various transformations, including deacylation and alkylation reactions .

Biochemical Pathways

Thieno[2,3-b]pyridine derivatives are known to be involved in various biochemical processes, including intramolecular heterocyclization reactions .

Result of Action

Thieno[2,3-b]pyridine derivatives have been reported to have potential therapeutic effects in the treatment of central nervous system diseases , as UCH-L1 inhibitors , and as antimicrobial and antitumor agents .

Properties

IUPAC Name |

3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5S2/c1-2-16-9(14-15-11(16)17)8-7(12)6-4-3-5-13-10(6)18-8/h3-5H,2,12H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSXEIKCLXRLNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=C(C3=C(S2)N=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 3-ethyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2534458.png)

![Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B2534464.png)

![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2534465.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2534467.png)

![3-chlorobenzyl 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2534472.png)

![4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2534473.png)

![5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2534474.png)

![Methyl 4-[7-methyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2534475.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2534477.png)

![(1R,5S)-8-((3-chloro-2-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2534480.png)